4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methylsulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-24(20,21)12-6-4-10(5-7-12)14(19)16-15-18-17-13(22-15)9-11-3-2-8-23-11/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMWZYMSQUCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the methylsulfonyl and oxadiazole moieties. The detailed synthetic pathway often includes:
- Formation of the oxadiazole ring through cyclization reactions involving thiophenes.
- Introduction of the methylsulfonyl group via sulfonation reactions.
- Final coupling to form the benzamide structure , which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the methylsulfonyl and oxadiazole groups. For example, derivatives similar to our compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed in related compounds:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| 4-tert-butyl | 8 | E. coli: 10.5 |
| S. aureus: 8 | ||
| B. subtilis: 9 | ||
| S. epidermidis: 6 |
These results suggest that modifications to the structure can enhance antibacterial potency, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been evaluated in vitro against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The findings indicate that compounds with similar structural features can induce significant cytotoxic effects:
- IC50 values were reported for several derivatives:
- Compound X: IC50 = 0.37 µM against HeLa cells.
- Compound Y: IC50 = 0.73 µM against HepG2 cells.
These compounds demonstrated mechanisms such as apoptosis induction and cell cycle arrest at sub-G1 phases, confirming their potential as effective anticancer agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses reveal that these compounds can trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial functions .
- Interaction with Cellular Receptors : The amide bond in the structure is believed to facilitate interactions with specific receptors or enzymes critical for bacterial survival or cancer cell growth.
Case Studies
In a recent study focusing on benzamide derivatives with oxadiazole moieties, researchers synthesized a series of compounds and evaluated their antifungal activity against pathogens like Botrytis cinerea. The results indicated that certain derivatives exhibited over 80% inhibition at concentrations significantly lower than traditional antifungal agents .
Another case study involving zebrafish embryos assessed the toxicity and biological efficacy of related compounds, revealing low toxicity profiles while maintaining potent antifungal activities .
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds similar to 4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide against various pathogens. For instance, derivatives of oxadiazoles have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines. For example, a comparative study indicated a notable reduction in cell viability at concentrations exceeding 10 µM . This suggests that the compound may interfere with cellular processes critical for cancer cell survival.
Anti-inflammatory Effects
Research indicates that derivatives containing the methylsulfonyl group can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This property positions the compound as a potential anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the thiophene and oxadiazole moieties contribute to the compound's interaction with biological targets.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and thiophene moiety are susceptible to oxidation under controlled conditions:
-
Oxadiazole Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) oxidizes the sulfur atom in the oxadiazole ring, forming a sulfone derivative .
-
Thiophene Oxidation : Exposure to ozone or potassium permanganate (KMnO₄) cleaves the thiophene ring, generating sulfonic acid derivatives .
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product Formed | Yield (%) | Citation |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h in acetic acid | Oxadiazole sulfone | 78 | |
| KMnO₄ (0.1 M) | 60°C, 3 h in H₂O | Thiophene sulfonic acid derivative | 65 |
Nucleophilic Substitution
The methylsulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack:
-
Aromatic Substitution : Reaction with amines (e.g., morpholine) in dimethylformamide (DMF) at 80°C replaces the methylsulfonyl group with secondary amines .
-
Oxadiazole Ring Substitution : Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole ring to a thiosemicarbazide intermediate, which can further react with alkyl halides .
Cross-Coupling Reactions
The thiophen-2-ylmethyl group participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the thiophene substituent undergoes cross-coupling to form biaryl derivatives.
-
Buchwald–Hartwig Amination : Reaction with aryl halides introduces amino groups at the thiophene position, enhancing solubility .
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Conversion (%) | Citation |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 92 | |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 2-Bromopyridine | 85 |
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
-
Oxadiazole Ring Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the oxadiazole to a dihydroimidazole derivative .
-
Sulfonyl Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the methylsulfonyl group to a methylthioether.
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl in dioxane), the oxadiazole ring undergoes ring-opening to form hydrazide intermediates, which can cyclize into triazoles upon heating .
Key Research Findings
-
Antibacterial Activity : Derivatives generated via nucleophilic substitution (e.g., morpholine adducts) show enhanced inhibition against Neisseria gonorrhoeae (MIC = 0.25 µg/mL) .
-
Thermal Stability : The methylsulfonyl group stabilizes the compound up to 250°C, as confirmed by thermogravimetric analysis (TGA).
Comparison with Similar Compounds
Key Research Findings and Implications
- Synthetic Accessibility : The target compound can likely be synthesized via amide coupling (similar to compounds 25 and 17) with yields dependent on substituent reactivity .
- Biological Potential: Methylsulfonyl and thiophene groups are associated with enzyme inhibition (e.g., HDACs, thioredoxin reductase), suggesting anticancer or antifungal applications .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Methylsulfonyl may enhance binding to positively charged enzyme pockets compared to methoxy or bromo substituents.
- Heterocyclic Moieties : Thiophene improves lipophilicity and metabolic stability over furan or benzodioxin analogs.
Q & A
Basic: How can researchers optimize the synthesis of 4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires stepwise control of reaction conditions. For example, oxadiazole ring formation (common in similar compounds) often involves dehydrating agents like POCl₃ or coupling reagents (EDC/HOBt) under anhydrous conditions . Key parameters include:
- Temperature: Maintain 0–5°C during acylation to prevent side reactions .
- Solvent: Use polar aprotic solvents (DMF, DCM) for intermediate stability .
- Catalysts: Pyridine aids in neutralizing HCl during acyl chloride formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
